Oxytocin (free acid)

Descripción general

Descripción

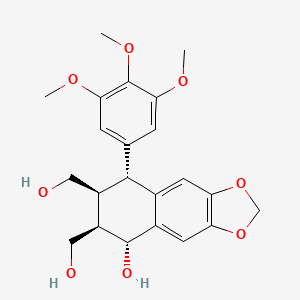

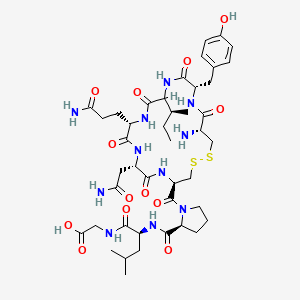

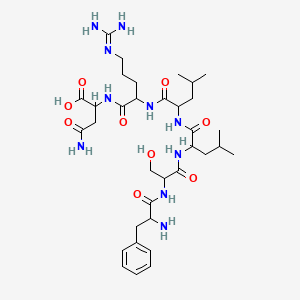

Oxytocin is a peptide hormone and neuropeptide normally produced in the hypothalamus and released by the posterior pituitary . It plays roles in behavior that include social bonding, reproduction, childbirth, and the period after childbirth . Oxytocin free acid (9-Deamidooxytocin) is an analog of oxytocin in which the glycinamide residue at position 9 in oxytocin has been replaced by a glycine residue .

Synthesis Analysis

Oxytocin possesses the particular analytical measurement challenge of a disulfide bond .Molecular Structure Analysis

Oxytocin is a peptide composed of nine amino acids and one non-peptidic substituent. The sequence is as follows: cysteine-tyrosine-isoleucine-glutamine-asparagine-asparagine-cysteine-proline-leucine-glycine-amide .Chemical Reactions Analysis

Oxytocin possesses the particular analytical measurement challenge of a disulfide bond . The biologically active form of oxytocin, known as octapeptide (oxytocin disulfide), corresponds to its oxidized form .Physical And Chemical Properties Analysis

Oxytocin has a molecular formula of CHNOS, an average mass of 1007.187 Da, and a monoisotopic mass of 1006.436462 Da .Aplicaciones Científicas De Investigación

Nasal Spray Application in Psychopathology

A 2013 study by Guastella et al. emphasized the significant effects of oxytocin nasal spray on social cognition and behavior in humans, influencing physiology, social cognition, and behavior. This has implications for treating various psychopathologies like autism and schizophrenia. The study also discusses the variability of responses to oxytocin nasal spray, underscoring the importance of standardization in its application and reporting in human research (Guastella et al., 2013).

Oxytocin's Role in Social Behavior and Memory

Lee et al. (2009) and Macdonald & Macdonald (2010) explored oxytocin's roles in social behaviors, including social memory, attachment, and aggression. This hormone is not only important for lactation and parturition but also for modulating various 'non-social' and social behaviors, suggesting its significance in understanding human bonding and trust (Lee et al., 2009); (Macdonald & Macdonald, 2010).

Anxiety, Fear, and Social Dysfunctions

Neumann & Slattery (2016) reviewed oxytocin's role as an anxiolytic and antistress factor, considering its potential therapeutic use for disorders related to anxiety, fear, and social dysfunctions such as generalized anxiety disorder and autism (Neumann & Slattery, 2016).

Influence on Eating Behaviour and Metabolism

Lawson (2017) described the effects of oxytocin on eating behavior and metabolism, highlighting its potential as a therapeutic intervention in metabolic disorders, including obesity and diabetes (Lawson, 2017).

Neurophysiological and Brain Activity Effects

Studies by Wigton et al. (2015) and Domes et al. (2010) provided insights into the neurophysiological effects of oxytocin, demonstrating changes in brain regions like the temporal lobes and insula during social stimuli processing. These findings suggest oxytocin's modulation of neural circuits underlying emotional processing (Wigton et al., 2015); (Domes et al., 2010).

Therapeutic Potential in Various Disorders

Carter et al. (2020) and Liu Jin-ting et al. (2011) discussed the therapeutic potential of oxytocin in treating a variety of disorders like autism, social anxiety disorder, and schizophrenia. Oxytocin's broad implications in health, adaptation, and social behavior highlight its significance in modern medicine and health (Carter et al., 2020); (Liu Jin-ting et al., 2011).

Oxytocin's Role in Learning and Addiction

Sarnyai & Kovacs (2014) provided a historical overview of oxytocin's role in learning and memory processes and its potential influence on addiction, framing it as 'pathological learning' (Sarnyai & Kovacs, 2014).

Maternal Behavior and Spatial Memory

Tomizawa et al. (2003) highlighted a new function of oxytocin in causing changes in hippocampal synapses during motherhood, improving long-term spatial learning and memory (Tomizawa et al., 2003).

Empathy and Social Cognition

Research by Bartz et al. (2010) and Shamay-Tsoory & Abu-Akel (2016) indicated that oxytocin enhances empathic accuracy and regulates the salience of social cues, potentially aiding in conditions characterized by aberrant social behavior (Bartz et al., 2010); (Shamay-Tsoory & Abu-Akel, 2016).

Oxytocin in Obesity and Diabetes Treatment

Cai & Purkayastha (2013) and Barengolts (2016) discussed oxytocin's emerging role as a treatment for obesity and diabetes, highlighting its effects on feeding restriction, body weight control, and glucose metabolism (Cai & Purkayastha, 2013); (Barengolts, 2016).

Influence on Social Memories

Guastella et al. (2008) demonstrated that oxytocin enhances the encoding of positive social memories, suggesting its role in strengthening social interactions and bonds (Guastella et al., 2008).

Mecanismo De Acción

Target of Action

Oxytocin, a peptide hormone and neuropeptide, primarily targets the uterus and mammary glands . It interacts with the oxytocin receptor , a Gq coupled G-protein coupled receptor (GPCR) . This receptor is found in various tissues, including the myoepithelial cells that surround the alveolar channels in the mammary gland and the uterus .

Mode of Action

Upon binding to its receptor, oxytocin triggers a cascade that results in a significant influx of calcium ions into the cell . These calcium ions then act on targets, including myosin light-chain kinase, which facilitates smooth muscle contraction . Oxytocin also increases local prostaglandin production, further stimulating uterine contraction .

Biochemical Pathways

Oxytocin influences various biochemical pathways. It alters lipids, protein, and sugar metabolism through modulation of appetite and satiety, enzyme activity, cellular signals, secretion of metabolic hormones, and energy consumption . Oxytocin also dynamically moderates the autonomic nervous system .

Pharmacokinetics

Oxytocin is metabolized by the liver and other oxytocinases . It has a short elimination half-life of 1–6 minutes when administered intravenously . The protein binding of oxytocin is about 30% . It is excreted through biliary and kidney routes .

Result of Action

The primary result of oxytocin’s action is the stimulation of uterine contractions during labor and childbirth . It also stimulates contractions of breast tissue to aid in lactation after childbirth . In addition to these physiological effects, oxytocin plays a role in maternal bonding and milk production . It also influences anxiety, interpersonal bonding, and stress responses .

Action Environment

Safety and Hazards

Propiedades

IUPAC Name |

2-[[(2S)-2-[[(2S)-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H65N11O13S2/c1-5-22(4)35-42(66)48-26(12-13-32(45)56)38(62)50-29(17-33(46)57)39(63)52-30(20-69-68-19-25(44)36(60)49-28(40(64)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-31(54)41(65)51-27(15-21(2)3)37(61)47-18-34(58)59/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,61)(H,48,66)(H,49,60)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59)/t22-,25-,26-,27-,28-,29-,30-,31-,35?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBCSRNZYJJWNB-OMTOYRQASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H65N11O13S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1008.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

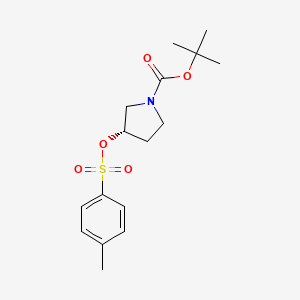

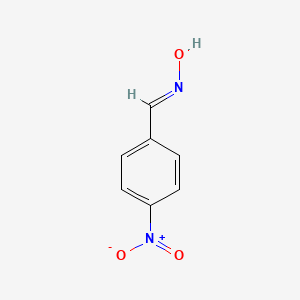

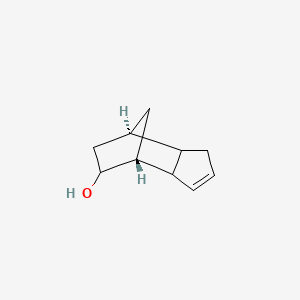

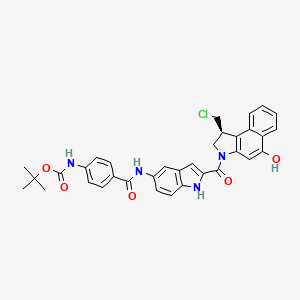

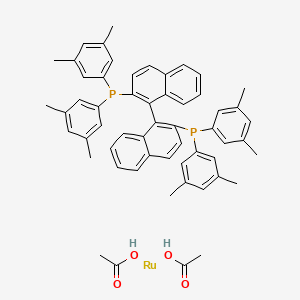

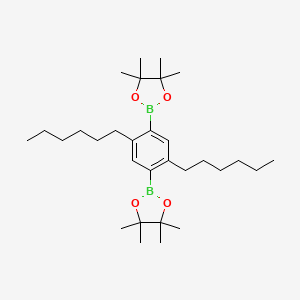

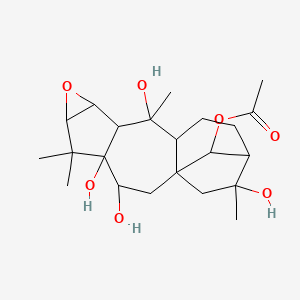

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1,2,3-Tetramethyl-1H-benzo[e]indolium Hexafluorophosphate](/img/structure/B3028879.png)

![N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine](/img/structure/B3028897.png)